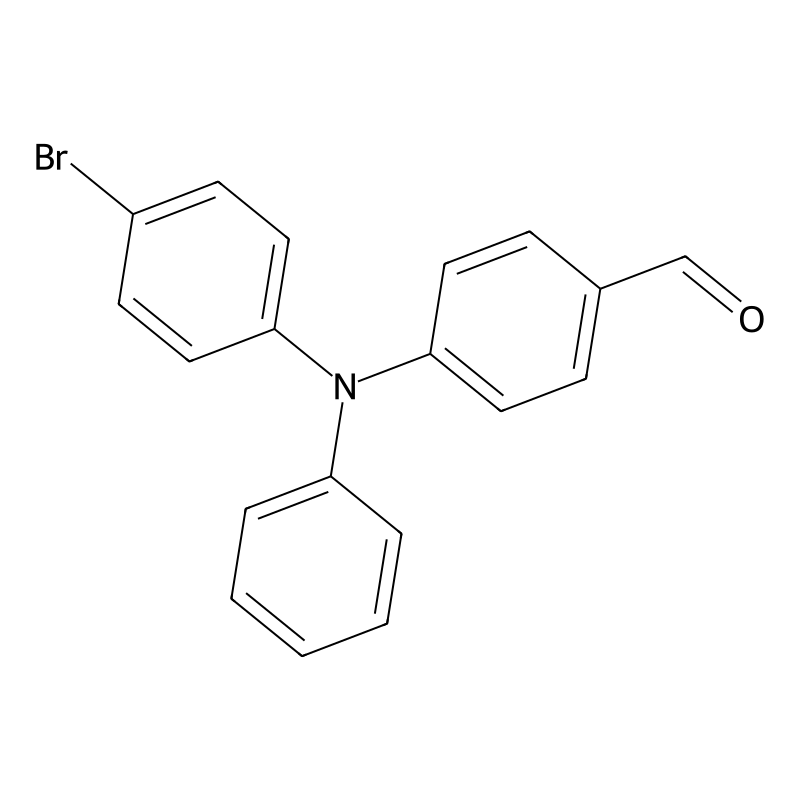

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde is an organic compound characterized by its complex molecular structure, which includes a benzaldehyde group attached to an amino group that is further substituted with two bromophenyl groups. Its molecular formula is C19H13BrN, with a molecular weight of approximately 431.13 g/mol. The presence of bromine atoms in the structure enhances its reactivity and potential interactions with various biological targets and chemical agents .

The compound is typically a solid at room temperature, although specific physical properties such as melting point or solubility are not widely documented. Its structure can be represented as follows:

textBr | C6H4-NH-C6H5 | C6H4-CHO

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal regulations.

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution, allowing for further functionalization of the compound.

- Condensation Reactions: The aldehyde group can participate in various condensation reactions, including forming Schiff bases with amines.

- Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives, which may have different biological activities .

Research indicates that 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. Key findings include:

- Antimicrobial and Antifungal Properties: Studies have shown that derivatives of this compound possess antimicrobial and antifungal activities, making them useful in agricultural applications against phytopathogenic fungi.

- Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, especially in developing anticancer agents .

- Corrosion Inhibition: Some derivatives have been investigated for their effectiveness as corrosion inhibitors in acidic environments, showcasing their versatility beyond biological applications.

Several synthetic routes have been developed to produce 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde:

- Bromination of Aniline Derivatives: Starting from aniline derivatives, bromination can introduce the bromophenyl groups.

- Condensation Reactions: The synthesis often involves condensation reactions between appropriate amines and aldehydes to form the desired structure.

- Multi-step Synthesis: Advanced synthetic methods may include multiple steps involving oxidation and coupling reactions to achieve the final product .

The applications of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde are diverse:

- Pharmaceutical Development: As an intermediate in drug synthesis, it plays a crucial role in developing new therapeutic agents, particularly in oncology.

- Agricultural Chemistry: Its antifungal properties make it valuable in developing agricultural fungicides.

- Material Science: The compound has potential applications as a corrosion inhibitor for metals .

The interaction of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde with various biological targets has been studied extensively. It is known to interact with specific enzymes and receptors, influencing biological pathways relevant to its antimicrobial and anticancer properties. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(Ethyl(phenyl)amino)benzaldehyde | 86872-96-0 | 0.97 |

| 4-(Isopropyl(phenyl)amino)benzaldehyde | 1878180-24-5 | 0.94 |

| 4-(Butyl(phenyl)amino)benzaldehyde | 502990-49-0 | 0.94 |

| 4-(Butyl(methyl)amino)benzaldehyde | 1079-83-0 | 0.91 |

| 4-((2-(Dimethylamino)ethyl)(methyl)amino)benzaldehyde | 28031-47-2 | 0.91 |